molecular formula C17H23BrClN3O B4427954 N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

Cat. No.: B4427954
M. Wt: 400.7 g/mol
InChI Key: MOVKEXKPUKDBIZ-UHFFFAOYSA-N
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Description

N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated aromatic ring, a pyridine moiety, and a diamine chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride typically involves multiple steps, including bromination, etherification, and amination reactions. One common synthetic route starts with the bromination of 2-(pyridin-3-ylmethoxy)benzene to introduce the bromine atom at the 5-position. This is followed by the reaction with N,N-dimethylethane-1,2-diamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and pyridine moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • 5-bromo-2-methylpyridin-3-amine

Uniqueness

N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride stands out due to its unique combination of a brominated aromatic ring, a pyridine moiety, and a diamine chain. This structure provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN3O.ClH/c1-21(2)9-8-20-12-15-10-16(18)5-6-17(15)22-13-14-4-3-7-19-11-14;/h3-7,10-11,20H,8-9,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVKEXKPUKDBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=C(C=CC(=C1)Br)OCC2=CN=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 2
N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 5
N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 6
N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

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